6-(2,4-dimethoxyphenyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
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Overview
Description
6-(2,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound belonging to the class of pyrrolopyrimidines This compound is characterized by its unique bicyclic structure, which includes a pyrimidine ring fused with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 5,6-diarylpyrrolo[3,4-d]pyrimidine-2,4-diones can be catalyzed by ruthenium (II) complexes with N-heterocyclic carbenes (NHC) .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-(2,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Manganese (IV) oxide is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
6-(2,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(2,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. The compound’s lipophilicity allows it to diffuse easily into cells, where it can interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
6-(2,6-DIMETHOXYPHENYL)PYRIDO[2,3-D]PYRIMIDINE-2,7-DIAMINE: Another compound with a similar pyrimidine structure but different substituents .
2,4-Diaminopyrimidine Derivatives: These compounds share the pyrimidine core but have different functional groups .
Uniqueness
6-(2,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is unique due to its specific combination of methoxy and phenyl groups, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C22H21N3O4 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
6-(2,4-dimethoxyphenyl)-1,3-dimethyl-5-phenylpyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H21N3O4/c1-23-17-13-25(16-11-10-15(28-3)12-18(16)29-4)20(14-8-6-5-7-9-14)19(17)21(26)24(2)22(23)27/h5-13H,1-4H3 |
InChI Key |
GGBIGDHXKYLBQW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=CC=C3)C4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
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